
6-(Furan-3-yl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Furan-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both furan and pyrimidine rings The furan ring is a five-membered aromatic ring containing one oxygen atom, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Furan-3-yl)pyrimidine-4-carboxylic acid typically involves the condensation of furan derivatives with pyrimidine precursors. One common method is the cyclization of a furan-3-yl-substituted nitrile with a suitable pyrimidine derivative under acidic or basic conditions. The reaction conditions often require the use of solvents such as tetrahydrofuran or dimethylformamide, and catalysts like palladium or nickel complexes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-(Furan-3-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Both the furan and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted furan and pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
6-(Furan-3-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(Furan-3-yl)pyrimidine-4-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth . The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules is crucial for its activity.
Comparison with Similar Compounds
Furan-2-carboxylic acid: Another furan derivative with similar chemical properties but different biological activities.
Pyrimidine-4-carboxylic acid: A pyrimidine derivative with distinct chemical reactivity and applications.
6-(Thiophen-3-yl)pyrimidine-4-carboxylic acid: A sulfur analog with potentially different electronic properties and reactivity.
Uniqueness: 6-(Furan-3-yl)pyrimidine-4-carboxylic acid is unique due to the combination of the furan and pyrimidine rings, which imparts distinct electronic and steric properties. This combination allows for versatile chemical reactivity and a broad range of applications in various fields of research.
Properties
Molecular Formula |
C9H6N2O3 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
6-(furan-3-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)8-3-7(10-5-11-8)6-1-2-14-4-6/h1-5H,(H,12,13) |
InChI Key |
DCHCQSRFCFFGKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C2=CC(=NC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dichloro[1,2-bis(diphenylphosphino)ethane]iron(II)](/img/structure/B14882123.png)
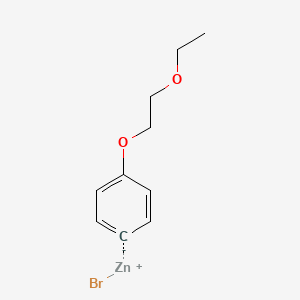

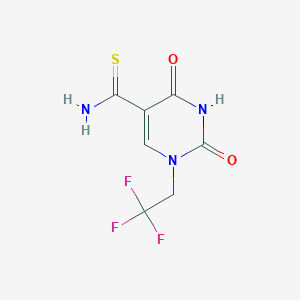
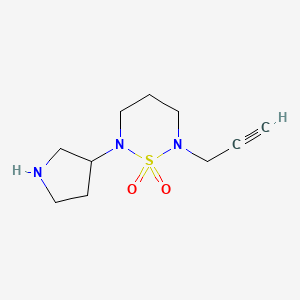

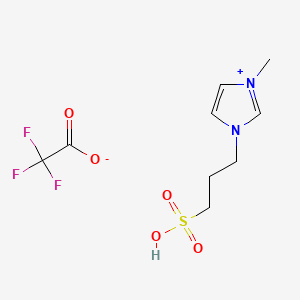
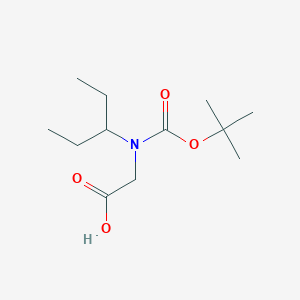
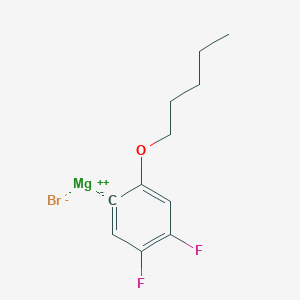
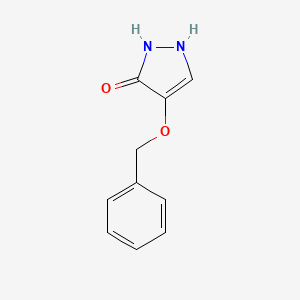
![4-butoxy-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methoxybenzamide](/img/structure/B14882201.png)
![(R)-3-Amino-4-(2,5-difluorophenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B14882218.png)
![(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14882222.png)
![8-Cyclopropyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14882226.png)
